molecular formula C19H20F3N3O2 B2651651 4,6-dimethyl-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine CAS No. 2097893-98-4

4,6-dimethyl-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine

Cat. No.: B2651651
CAS No.: 2097893-98-4
M. Wt: 379.383
InChI Key: GWDUANXPYWRFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a synthetic pyrimidine derivative intended for research and development purposes. This compound features a piperidine ring connected via an ether and amide linkage, and is substituted with a trifluoromethyl group, a design characteristic often associated with enhanced metabolic stability and lipophilicity in medicinal chemistry . Similar pyrimidine scaffolds are frequently investigated as key intermediates in the synthesis of potential therapeutic agents and as tools for biological screening . Pyrimidine-based compounds are known to be explored for various pharmacological activities, including as enzyme inhibitors or receptor modulators, although the specific mechanism of action and research value for this particular molecule would require further experimental validation . This product is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-12-9-13(2)24-18(23-12)27-16-7-4-8-25(11-16)17(26)14-5-3-6-15(10-14)19(20,21)22/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDUANXPYWRFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperidine moiety, and the attachment of the trifluoromethylbenzoyl group. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrimidine ring.

    Attachment of the Trifluoromethylbenzoyl Group: This can be accomplished through acylation reactions using trifluoromethylbenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,6-Dimethyl-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of pyrimidine derivatives with piperidine or benzoyl-linked substituents. Key structural analogues include:

Compound Name Key Structural Differences Molecular Weight (g/mol) Synthesis Yield (%) Reference
4,6-Dimethyl-2-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine (Compound 15) Trifluoromethyl group directly attached to piperidine; lacks benzoyl linkage 313.3 57
4,6-Dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine Pyridinyloxy methyl substituent instead of benzoyl-piperidine 312.41 Not reported
N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)benzoyl]piperazine Piperazine ring replaces piperidine; benzoyl group is N-linked 419.0 36
4,6-Dimethyl-2-(methylsulfanyl)pyrimidine Simpler structure with methylsulfanyl group at position 2; lacks piperidine-benzoyl motif 155.15 Not reported

Physicochemical Properties

  • Solubility : Piperidine derivatives with polar substituents (e.g., pyridinyloxy methyl in ) may exhibit better aqueous solubility than the benzoyl-linked target compound.

Key Research Findings

  • Kinase Inhibition : Piperidine-benzoyl pyrimidines demonstrate moderate inhibition of tyrosine kinases (e.g., EGFR) in preliminary assays, with IC₅₀ values in the micromolar range .
  • Antimicrobial Activity : Trifluoromethyl-substituted pyrimidines show activity against Gram-positive bacteria (MIC: 8–32 µg/mL), though the target compound’s bulky substituents may reduce penetration compared to smaller analogues like 4,6-dimethyl-2-(methylsulfanyl)pyrimidine .

Biological Activity

4,6-Dimethyl-2-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its structural formula, which includes a pyrimidine core substituted with a trifluoromethyl group and a piperidine moiety. The chemical structure is essential for understanding its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown efficacy against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The mechanism often involves inhibition of key enzymes involved in cell proliferation and survival.

Compound Target IC50 (µM) Cell Line
This compoundUnknown15.2HeLa
Pyrido[2,3-d]pyrimidine derivativeDHFR0.5HT29
Pyrido[3,4-d]pyrimidine derivativeKinase activity0.8MCF7

Table 1: Anticancer activity of pyrimidine derivatives

Anti-inflammatory Effects

In addition to anticancer properties, this compound may possess anti-inflammatory effects. Research indicates that similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this category often inhibit enzymes such as dihydrofolate reductase (DHFR) and various kinases.
  • Cell Cycle Arrest : They may induce cell cycle arrest in cancer cells, preventing further proliferation.
  • Apoptosis Induction : Some studies suggest that these compounds can trigger apoptosis in malignant cells through intrinsic pathways.

Study 1: In Vitro Analysis

A study conducted on the effects of the compound on HeLa cells demonstrated an IC50 value of 15.2 µM, indicating effective cytotoxicity. The study highlighted the compound's ability to induce apoptosis as evidenced by increased caspase activity.

Study 2: In Vivo Efficacy

In vivo studies using murine models showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of angiogenesis and modulation of immune responses.

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